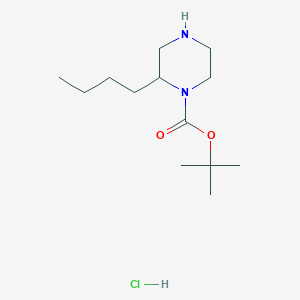

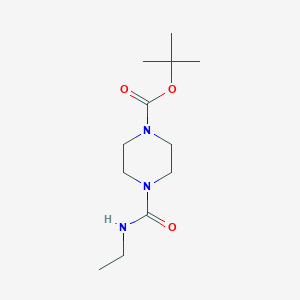

1-Boc-2-丁基哌嗪盐酸盐

描述

1-Boc-2-Butylpiperazine hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2 . It is commonly used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of 1-Boc-2-Butylpiperazine hydrochloride is represented by the InChI code 1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H . The molecular weight of this compound is 278.82 g/mol .

Physical And Chemical Properties Analysis

1-Boc-2-Butylpiperazine hydrochloride is a solid at room temperature . It has a molecular weight of 278.82 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources retrieved.

科学研究应用

Synthesis of Pharmaceutical Compounds

1-Boc-2-Butylpiperazine hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperazine core is a common motif in drugs due to its ability to act as a linker or a functional group modifier, enhancing the pharmacological profile of the compounds .

C–H Functionalization

The compound plays a crucial role in the C–H functionalization of piperazines, a method that allows for the introduction of functional groups directly onto the carbon atoms of the piperazine ring. This is a significant advancement in the field of organic synthesis, offering a pathway to diversify piperazine structures .

Development of Anxiolytic Agents

Due to the structural similarity to naturally occurring neurotransmitters, 1-Boc-2-Butylpiperazine hydrochloride can be used in the development of anxiolytic agents. These compounds can potentially interact with GABA or serotonin receptors, which are targets for anxiety medications .

Antiviral Research

The piperazine structure is also found in antiviral agents. The compound’s ability to be modified allows it to be tailored for use in the development of new antiviral drugs that can inhibit viral replication by targeting specific proteins involved in the viral life cycle .

Cardioprotective Therapies

Research into cardioprotective therapies can benefit from 1-Boc-2-Butylpiperazine hydrochloride as a starting material. Its derivatives may offer new approaches to reducing cardiac tissue damage during events such as myocardial infarction .

Anticancer Drug Design

The compound’s versatility in chemical modifications makes it a candidate for designing anticancer drugs. By incorporating it into molecules that target cancer cells, researchers can create more effective and selective therapies .

Antidepressant Formulations

As a precursor in medicinal chemistry, 1-Boc-2-Butylpiperazine hydrochloride can be used to synthesize compounds with antidepressant properties. Its structural features allow for interaction with brain chemistry in a way that can alleviate symptoms of depression .

Improving Pharmacokinetic Properties

The compound can be used to improve the pharmacokinetic properties of drug candidates. Its incorporation into drug molecules can enhance their solubility, stability, and bioavailability, making the drugs more effective .

安全和危害

According to the safety information provided, 1-Boc-2-Butylpiperazine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

It is known that piperazine compounds, which include 1-boc-2-butylpiperazine hydrochloride, generally target gaba receptors .

Mode of Action

Piperazine compounds, including 1-Boc-2-Butylpiperazine hydrochloride, are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Given its action as a gaba receptor agonist, it can be inferred that it influences neuronal activity, potentially leading to the paralysis of certain parasites .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.

属性

IUPAC Name |

tert-butyl 2-butylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEVHLSHYHGZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662514 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-2-Butylpiperazine hydrochloride | |

CAS RN |

1179359-55-7 | |

| Record name | tert-Butyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)

![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)

![2-Amino-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one dihydrochloride](/img/structure/B1520798.png)